6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid
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Overview
Description
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid is an organic compound that features a naphthalene ring system substituted with a hydroxymethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid typically involves the reaction of 4-(hydroxymethyl)phenylboronic acid with 2-naphthoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction conditions are generally mild, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This could involve using more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthoic acid moiety can be reduced to a naphthyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 6-(4-(Carboxy)phenyl)-2-naphthoic acid.
Reduction: 6-(4-(Hydroxymethyl)phenyl)-2-naphthyl alcohol.
Substitution: 6-(4-(Hydroxymethyl)phenyl)-2-nitronaphthoic acid.
Scientific Research Applications
6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid involves its interaction with specific molecular targets. For instance, its hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-(4-(Methoxymethyl)phenyl)-2-naphthoic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
6-(4-(Hydroxymethyl)phenyl)-1-naphthoic acid: Similar structure but with the naphthoic acid moiety at a different position.
4-(Hydroxymethyl)phenylboronic acid: A precursor used in the synthesis of 6-(4-(Hydroxymethyl)phenyl)-2-naphthoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H14O3 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c19-11-12-1-3-13(4-2-12)14-5-6-16-10-17(18(20)21)8-7-15(16)9-14/h1-10,19H,11H2,(H,20,21) |
InChI Key |
YEQSWGYLGXBUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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